molecular formula C16H24N2O5S B3258417 Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate CAS No. 304435-84-5

Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate

Cat. No.: B3258417
CAS No.: 304435-84-5
M. Wt: 356.4 g/mol
InChI Key: PPXHOPIYSCYMQM-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate is a chemical compound with the molecular formula C16H24N2O5S and a molecular weight of 356.44 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a piperazinylsulfonyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-ethoxybenzoic acid and 4-methylpiperazine.

    Formation of Intermediate: The 2-ethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.

    Coupling Reaction: The acid chloride is then reacted with 4-methylpiperazine to form the piperazinyl intermediate.

    Sulfonylation: The intermediate is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Esterification: Finally, the product is esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or ethoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates or piperazines.

Scientific Research Applications

Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate involves its interaction with specific molecular targets. The piperazinylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-ethoxybenzoate: Lacks the piperazinylsulfonyl group, making it less versatile in biological applications.

    Ethyl 5-(4-methyl-1-piperazinylsulfonyl)benzoate: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid: The acid form of the compound, which may have different solubility and reactivity properties.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-4-22-15-7-6-13(12-14(15)16(19)23-5-2)24(20,21)18-10-8-17(3)9-11-18/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXHOPIYSCYMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019504
Record name Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304435-84-5
Record name Ethyl 2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304435-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid (16.4 g, 0.05 mol, see EP 812 845) in ethanol (160 mL) was added concentrated hydrochloric acid (12.5 mL, 0.15 mol), which gave a solution on stirring. The solution was heated to reflux for 25 hours and then allowed to cool. It was concentrated under vacuum to give an orange oil which gave crystals on cooling. These were collected by filtration to give 13.7 g of crude product, which was purified by recrystallisation in acetonitrile to give 8.1 g of product as fine white crystals (45.5%).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Yield
45.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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